molecular formula C8H7F3O B15276255 2-(Difluoromethyl)-1-fluoro-4-methoxybenzene

2-(Difluoromethyl)-1-fluoro-4-methoxybenzene

Cat. No.: B15276255
M. Wt: 176.14 g/mol
InChI Key: SLYIEKPCSMKFDH-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1-fluoro-4-methoxybenzene is a fluorinated aromatic compound that serves as a versatile intermediate in advanced chemical research and development. Its molecular structure, featuring both difluoromethyl and fluoro substituents on a methoxybenzene ring, is engineered to improve the properties of target molecules. This compound is primarily valued in medicinal chemistry for its role as a key building block in the synthesis of drug candidates, where the fluorine-containing groups contribute to enhanced metabolic stability and improved bioavailability . Researchers utilize this benzene derivative in the design of active ingredients for agrochemicals, such as crop protection agents, where its electronic properties can lead to greater resistance to oxidative degradation and longer-lasting activity . The electron-withdrawing nature of the difluoromethyl group can significantly influence the binding selectivity of a molecule, making it a valuable tool for designing compounds with high specificity for their biological targets . While the exact mechanism of action is dependent on the final molecule it is incorporated into, its primary function is as a synthetic precursor that imparts these desirable characteristics. It is also employed in materials science for the creation of specialty chemicals that require improved thermal and chemical resistance . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Proper storage conditions should be observed, typically in a sealed container under dry conditions at room temperature .

Properties

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

2-(difluoromethyl)-1-fluoro-4-methoxybenzene

InChI

InChI=1S/C8H7F3O/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,8H,1H3

InChI Key

SLYIEKPCSMKFDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)C(F)F

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s activity and physicochemical properties are influenced by substituent positions and types. Key comparisons include:

Compound Name Substituents (Positions) Key Properties/Applications Reference
2-(Difluoromethyl)-1-fluoro-4-methoxybenzene -CF₂H (2), -F (1), -OCH₃ (4) High metabolic stability, agrochemical intermediate (inferred)
4-(Difluoromethyl)-2-fluoro-1-methylbenzene -CF₂H (4), -F (2), -CH₃ (1) Lower polarity (methyl vs. methoxy); higher lipophilicity
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene -Br (1), -F (3), -OCH₃ (2), -NO₂ (4) Electron-withdrawing nitro group; potential reactivity in synthesis
2-Methoxy-4-fluorobenzylamine -OCH₃ (2), -F (4), -NH₂ (benzyl) Enhanced solubility via amine; pharmaceutical intermediate

Key Observations:

  • Methoxy vs.
  • Nitro vs. Methoxy: The nitro group in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This affects aromatic ring reactivity and interaction with biological targets .

Pharmacokinetic Enhancements

Fluorine’s inductive effects reduce basicity of adjacent amines and block metabolic oxidation sites, extending half-life . For example, replacing a hydrogen with fluorine in analogous compounds increases bioavailability by up to 50% .

Agrochemical Potential

The European Patent Application (2023) lists multiple difluoromethyl-containing fungicides, underscoring the group’s role in enhancing binding affinity and resistance management . The target compound’s methoxy group may offer a tunable site for further functionalization to optimize activity.

Challenges and Opportunities

  • Steric Effects: The difluoromethyl group’s bulkiness may hinder binding in some targets, necessitating structural optimization.
  • Synthetic Complexity: Regioselective introduction of fluorine and methoxy groups requires precise control to avoid byproducts .

Biological Activity

2-(Difluoromethyl)-1-fluoro-4-methoxybenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various cell lines, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure is characterized by:

  • A difluoromethyl group (CF2H-CF_2H)
  • A fluoro substituent at the first position
  • A methoxy group (OCH3-OCH_3) at the para position relative to the difluoromethyl group.

This unique combination of functional groups contributes to its chemical reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against hepatocellular carcinoma (HCC) cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
HCCLM315.20 ± 2.41Apoptosis induction
HepG212.05 ± 0.82Cell cycle arrest

These findings suggest that the compound may act through multiple pathways, including apoptosis and cell cycle modulation.

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. For instance, it showed promising inhibition rates against pyruvate carboxylase (PC), an enzyme critical for gluconeogenesis and anaplerosis in cancer cells.

Enzyme Inhibition Rate (%)
Pyruvate Carboxylase67.59 ± 2.26
Lactate Dehydrogenase78.86 ± 1.35

These results indicate that this compound may disrupt metabolic pathways essential for tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of fluorinated compounds often correlates with their structural features. Modifications to the methoxy and difluoromethyl groups can significantly impact potency and selectivity.

  • Methoxy Group Positioning : Shifting the methoxy group from para to ortho or meta positions resulted in decreased biological activity, highlighting its importance in maintaining optimal binding interactions.
  • Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and bioavailability, which can improve cellular uptake and retention.
  • Comparative Analysis : Compounds with similar structures but different substituents were synthesized to evaluate their biological effects, revealing that the presence of both fluorine and methoxy groups is crucial for maintaining activity.

Study on Hepatocellular Carcinoma

In a systematic investigation involving various analogs of this compound, researchers found that modifications led to varying degrees of cytotoxicity against HCC cell lines. The most potent analogs retained the difluoromethyl and methoxy groups while altering other substituents.

Mechanistic Studies

Further mechanistic studies indicated that the compound's anticancer effects might be mediated through oxidative stress pathways, leading to increased reactive oxygen species (ROS) levels within cancer cells, ultimately triggering apoptosis.

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